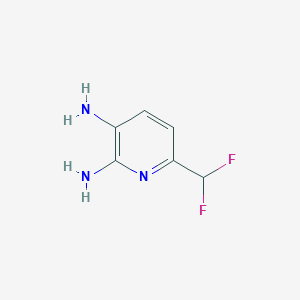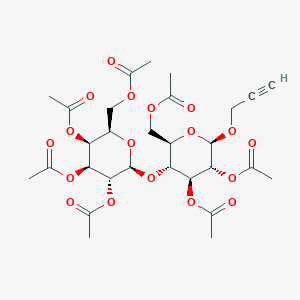
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-): is a derivative of glucose, specifically a glucopyranoside, where the glucose molecule is modified with acetyl groups and a propynyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a starting material, which is reacted with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Deacetylated glucopyranosides.
Substitution: Glucopyranosides with various functional groups replacing the acetyl groups.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
- Employed in the study of carbohydrate chemistry and glycosylation reactions.
Biology:
- Investigated for its potential role in biological systems as a glycosyl donor or acceptor.
- Studied for its interactions with enzymes involved in carbohydrate metabolism.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in the development of drug delivery systems and prodrugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the modification of surfaces and polymers to enhance their properties.
作用机制
The mechanism of action of A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) involves its interactions with various molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranoside, which can then participate in glycosylation reactions. The propynyl group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .
相似化合物的比较
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound used in similar synthetic applications.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside: Another acetylated glucose derivative with comparable properties.
2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: A stereoisomer with similar structural features.
Uniqueness: A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) is unique due to the presence of both acetyl and propynyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C29H38O18 |
|---|---|
分子量 |
674.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-ynoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3/t20-,21-,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
InChI 键 |
NXVPJXKDYQZVDU-IEXBOCDTSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


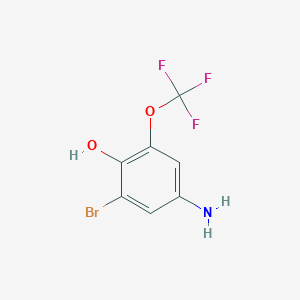
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
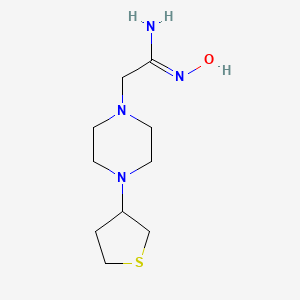
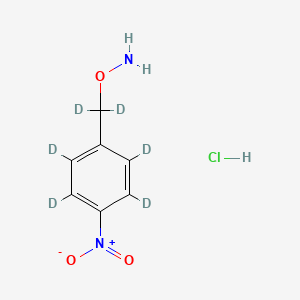
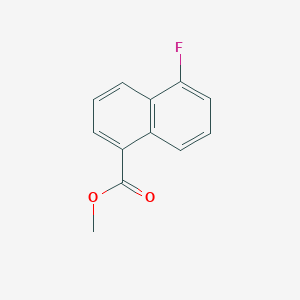
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
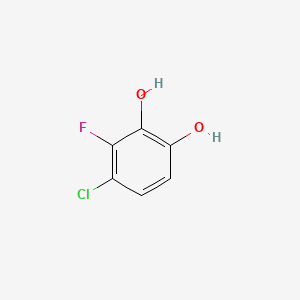
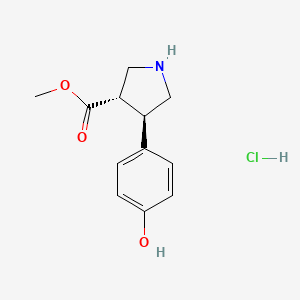

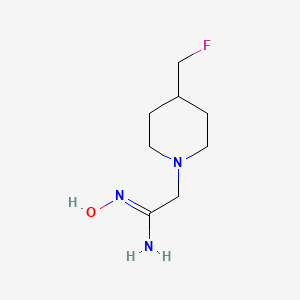
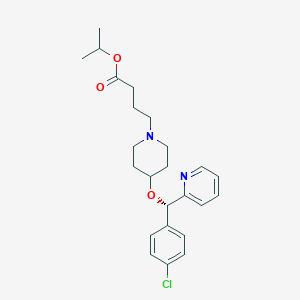
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
